2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, also known as Br-AIBA-HCl, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 310.57 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C10H13BrClNO3 . This indicates that it contains 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.57 g/mol . The storage recommendation for this compound is in an inert atmosphere at room temperature .Scientific Research Applications
Metabolic Studies
- Metabolism in Rats : A study by Kanamori et al. (2002) investigated the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, suggesting multiple metabolic pathways. Although it does not directly study 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, it provides insights into the metabolic processes of structurally similar compounds (Kanamori et al., 2002).
Synthesis and Chemical Properties
- Synthesis Techniques : Ai (2002) discusses the synthesis of a compound closely related to this compound, focusing on its efficient production. This research is valuable for understanding the synthesis methods that might be applicable to the compound (Ai, 2002).
Applications in Material Science
- Corrosion Control in Metals : Bentiss et al. (2009) explored the use of a similar compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, for inhibiting corrosion in metals. This study indicates the potential of structurally similar compounds, including this compound, in industrial applications (Bentiss et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Related compounds are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride .
Properties
IUPAC Name |
2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14;/h2-4,8H,5,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEWKIXUQLUDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.